Cas no 2649057-65-6 (2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid)

2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid is a specialized organic compound with unique structural features. It exhibits notable stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the oxathian ring and the sulfamoyl group enhances its versatility and bioactivity, contributing to its potential in drug discovery applications.
2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid structure
2649057-65-6 structure
商品名:2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid
CAS番号:2649057-65-6
MF:C10H12N2O6S2
メガワット:320.342080116272
CID:5974868
PubChem ID:165834655

2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid
    • 2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid
    • 2649057-65-6
    • EN300-1131944
    • インチ: 1S/C10H12N2O6S2/c13-10(14)8-1-2-11-9(7-8)20(16,17)12-19(15)5-3-18-4-6-19/h1-2,7H,3-6H2,(H,13,14)
    • InChIKey: BVRVDIODHUVXOD-UHFFFAOYSA-N
    • ほほえんだ: S1(CCOCC1)(=NS(C1C=C(C(=O)O)C=CN=1)(=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 320.01367845g/mol
  • どういたいしつりょう: 320.01367845g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 575
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 140Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1131944-0.1g
2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid
2649057-65-6 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1131944-10g
2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid
2649057-65-6 95%
10g
$4545.0 2023-10-26
Enamine
EN300-1131944-0.25g
2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid
2649057-65-6 95%
0.25g
$972.0 2023-10-26
Enamine
EN300-1131944-1.0g
2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid
2649057-65-6
1g
$0.0 2023-06-09
Enamine
EN300-1131944-0.05g
2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid
2649057-65-6 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1131944-1g
2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid
2649057-65-6 95%
1g
$1057.0 2023-10-26
Enamine
EN300-1131944-2.5g
2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid
2649057-65-6 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1131944-0.5g
2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid
2649057-65-6 95%
0.5g
$1014.0 2023-10-26
Enamine
EN300-1131944-5g
2-[(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoyl]pyridine-4-carboxylic acid
2649057-65-6 95%
5g
$3065.0 2023-10-26

2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid 関連文献

2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acidに関する追加情報

Introduction to 2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid (CAS No. 2649057-65-6)

2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2649057-65-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic sulfonamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a pyridine core, linked to a sulfamoyl group and an oxathiane moiety, making it a structurally complex and intriguing candidate for further investigation.

The sulfamoylpyridine moiety is particularly noteworthy due to its role as a pharmacophore in numerous drug molecules. Sulfonamides are known for their ability to interact with biological targets such as enzymes and receptors, often leading to inhibitory effects that can modulate various physiological processes. The presence of the 4-oxo-1,4lambda6-oxathian group further enhances the molecular complexity, potentially contributing to unique electronic and steric properties that influence its interactions with biological systems. This combination of structural features makes 2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid a promising candidate for the development of novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of sulfonamide derivatives, particularly those incorporating heterocyclic structures. The pyridine scaffold is a common feature in many bioactive molecules, owing to its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding affinity and specificity. The incorporation of an oxathiane ring adds an additional layer of complexity, potentially influencing the compound's solubility, metabolic stability, and overall bioavailability. These structural characteristics make 2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid an attractive subject for further study in drug discovery.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The sulfonamide group is well-documented for its antimicrobial properties, while the pyridine core suggests possible applications in areas such as central nervous system (CNS) disorders or inflammation modulation. The oxathiane moiety introduces a unique chemical entity that may confer additional biological activities or improve pharmacokinetic profiles. Current research efforts are focused on elucidating the mechanism of action and exploring synthetic pathways that could optimize the compound's therapeutic potential.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid with biological targets. These studies have provided valuable insights into how the compound's structure may influence its efficacy and selectivity. For instance, simulations have shown that the sulfamoyl group can form critical hydrogen bonds with key residues in target proteins, while the oxathiane ring may engage in hydrophobic interactions or π-stacking events. Such detailed understanding is essential for designing next-generation sulfonamide-based therapeutics.

The synthesis of 2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid presents both challenges and opportunities for medicinal chemists. The complexity of the molecule requires careful consideration of reaction conditions and protecting group strategies to ensure high yields and purity. Recent reports have highlighted novel synthetic routes that leverage transition-metal catalysis or enzymatic approaches to construct key functional groups efficiently. These innovations not only streamline the synthesis process but also open doors for exploring derivatives with tailored biological properties.

From a medicinal chemistry perspective, the development of 2-(4-oxyloxythioxanthone)-sulfonamide-pyridine carboxylic acid derivatives offers a rich ground for exploration. By modifying specific structural features—such as substituents on the pyridine ring or variations in the oxathiane moiety—researchers can fine-tune pharmacokinetic profiles and target specificity. This modular approach allows for rapid diversification of the chemical space while maintaining core pharmacophoric elements necessary for biological activity. Such strategies are increasingly employed in modern drug discovery pipelines to identify lead compounds with optimized properties.

The potential applications of this compound extend beyond traditional therapeutic areas. For example, its structural motifs could be leveraged in designing probes for biochemical assays or tools for studying enzyme mechanisms. Additionally, modifications to enhance photophysical properties might open avenues for applications in photodynamic therapy or bioimaging technologies. The versatility of sulfonamide-based molecules makes them valuable not only as drug candidates but also as tools for fundamental research across multiple disciplines.

In conclusion,2-(4-oxyloxythioxanthone)-sulfonamide-pyridine carboxylic acid (CAS No. 2649057–65–6) represents a fascinating example of how structural complexity can yield compounds with significant pharmaceutical promise. Its unique combination of functional groups—spanning sulfonamide chemistry,pyridine pharmacophores,and oxathiane heterocycles—makes it a compelling subject for further investigation by synthetic chemists,biologists,and medicinal researchers alike. As our understanding of molecular interactions continues to evolve,this compound stands poised at the forefront of innovation,offering new opportunities to address complex diseases and advance scientific knowledge.

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